N-(2,4-difluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two aromatic rings, each substituted with different functional groups The 2,4-difluorophenyl group and the 4-methoxy-2-methylphenyl group are connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea typically involves the reaction of 2,4-difluoroaniline with 4-methoxy-2-methylaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:
2,4-difluoroaniline+4-methoxy-2-methylaniline+carbonylating agent→N-(2,4-difluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea
Industrial Production Methods: On an industrial scale, the production of N-(2,4-difluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,4-difluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea can undergo oxidation reactions, particularly at the methoxy and methyl groups on the aromatic ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced at the urea linkage using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the existing substituents. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: N-(2,4-difluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways is of particular interest in medicinal chemistry.
Industry: In the industrial sector, N-(2,4-difluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathway it controls. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor.
Comparison with Similar Compounds
- N-(2,4-difluorophenyl)-N’-(4-methoxyphenyl)urea
- N-(2,4-difluorophenyl)-N’-(2-methylphenyl)urea
- N-(2,4-difluorophenyl)-N’-(4-methylphenyl)urea
Comparison: Compared to its analogs, N-(2,4-difluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea exhibits unique properties due to the presence of both methoxy and methyl groups on the aromatic ring. These substituents influence its chemical reactivity, biological activity, and physical properties. The combination of these groups enhances its solubility, stability, and binding affinity, making it a more versatile compound for various applications.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methoxy-2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c1-9-7-11(21-2)4-6-13(9)18-15(20)19-14-5-3-10(16)8-12(14)17/h3-8H,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKLLDDVGJAVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.